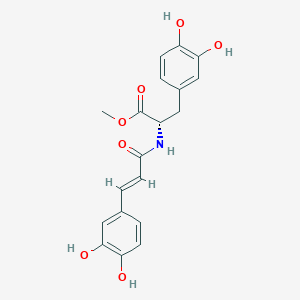

trans-Clovamide Methyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H19NO7 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |

InChI |

InChI=1S/C19H19NO7/c1-27-19(26)13(8-12-3-6-15(22)17(24)10-12)20-18(25)7-4-11-2-5-14(21)16(23)9-11/h2-7,9-10,13,21-24H,8H2,1H3,(H,20,25)/b7-4+/t13-/m0/s1 |

InChI Key |

XEMOVRYQMGXSLS-LVDDQXARSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Occurrence and Distribution in Natural Systems

Botanical Sources and Specific Plant Species

trans-Clovamide (B1683012) methyl ester has been identified in a number of plants. It is often found alongside its parent compound, clovamide.

Studies have been conducted to determine the amount of trans-clovamide methyl ester in different plant tissues. For instance, a clovamide-rich fraction obtained from Trifolium pallidum was found to contain 0.16 g/g of its methyl ester. nih.gov In some species of the Trifolium (clover) genus, clovamide and its methyl ester are the main clovamide derivatives detected. nih.govresearchgate.net Research on three other Trifolium species—T. clypeatum, T. obscurum, and T. squarrosum—revealed that extracts from these plants contained a significant amount of clovamide, exceeding 21% of the dry mass of the extract, with its methyl ester also being a major derivative. nih.govresearchgate.net

The compound has also been identified in the leaves and aerial parts of Ceiba pentandra. ekb.eg

Table 1: Quantitative Analysis of this compound in Plant Tissues

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Trifolium pallidum | Aerial Parts | 0.16 g/g of dried clovamide-rich fraction | nih.gov |

| Trifolium clypeatum | Aerial Parts | Major clovamide derivative detected | nih.govresearchgate.net |

| Trifolium obscurum | Aerial Parts | Major clovamide derivative detected | nih.govresearchgate.net |

| Trifolium squarrosum | Aerial Parts | Major clovamide derivative detected | nih.govresearchgate.net |

| Ceiba pentandra | Leaf, Aerial Parts | Present | ekb.eg |

The accumulation of clovamide-type compounds, including this compound, can be significantly influenced by the plant's genetic makeup and its growing environment. In Theobroma cacao, for example, the genotype of the plant plays a crucial role in the accumulation of clovamide. frontiersin.orgnih.gov Leaves of the tolerant 'Scavina 6' genotype were found to have up to 58-fold higher levels of clovamide compared to the susceptible 'Imperial College Selection 1' genotype. nih.gov While this study focused on clovamide, the biosynthetic pathway suggests that factors affecting clovamide levels would similarly impact its methyl ester derivative.

Furthermore, environmental stressors and plant defense mechanisms can trigger the production of these compounds. For instance, treatment of red clover seedlings with the plant defense hormone jasmonic acid has been shown to induce the accumulation of clovamide in the roots, suggesting a role in the plant's response to external threats. researchgate.netnih.gov

Biosynthetic Pathways and Precursors

The formation of this compound in plants involves a series of enzymatic reactions, starting from common metabolic precursors.

The biosynthesis of clovamides involves the formation of an amide bond between a hydroxycinnamic acid and an amino acid derivative. nih.gov The key precursors are L-DOPA (L-3,4-dihydroxyphenylalanine) and a derivative of trans-caffeic acid. nih.govfrontiersin.orgnih.gov The synthesis of clovamide from caffeoyl-CoA and L-DOPA is catalyzed by the enzyme hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT). researchgate.netfrontiersin.org It is hypothesized that this compound is then formed through the esterification of the carboxylic acid group of trans-clovamide.

Genetic studies have begun to shed light on the enzymes involved in clovamide biosynthesis. The gene encoding for hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT) has been cloned and characterized from red clover (Trifolium pratense). researchgate.net This enzyme is crucial for catalyzing the formation of clovamide. researchgate.net While the specific gene for the methyltransferase that converts clovamide to its methyl ester has not been explicitly identified, the study of related pathways provides clues. For instance, the BAHD family of acyltransferases includes enzymes that catalyze a wide range of acylation reactions in plants, and it is likely that a member of this family is responsible for the final step in this compound synthesis. frontiersin.org

While the general biosynthetic pathway to clovamide is understood, the precise steps and regulatory mechanisms for the formation of this compound are still under investigation. A hypothetical pathway suggests the direct methylation of trans-clovamide. researchgate.net However, elucidating this pathway completely presents several challenges. One major difficulty is the transient nature of biosynthetic intermediates, which can make them difficult to detect and characterize. Additionally, the enzymes involved may have broad substrate specificity, making it challenging to pinpoint the exact enzyme responsible for each step. frontiersin.org The complexity of plant metabolic networks and the potential for multiple, redundant pathways further complicate the elucidation of the specific route to this compound. nih.gov

Synthetic Strategies and Chemical Derivatization

Chemical Synthesis Methodologies for trans-Clovamide (B1683012) Methyl Ester

The primary route for synthesizing trans-clovamide methyl ester involves the formation of an amide bond between a caffeic acid moiety and L-DOPA methyl ester. This approach is a well-established method in peptide chemistry.

The chemical synthesis of this compound is fundamentally a peptide coupling reaction. nih.govresearchgate.net This process involves the condensation of a protected or activated caffeic acid derivative with L-DOPA methyl ester. nih.govfrontiersin.orgmdpi.com A common strategy begins with the esterification of L-DOPA to produce L-DOPA methyl ester hydrochloride, often achieved by reacting L-DOPA with thionyl chloride in methanol. researchgate.netnih.gov

Subsequently, this amino ester hydrochloride is coupled with a cinnamic acid derivative, such as trans-caffeic acid. researchgate.netresearchgate.net To facilitate the formation of the amide bond, coupling agents are employed. These reagents activate the carboxylic acid group of the caffeic acid derivative, making it susceptible to nucleophilic attack by the amino group of the L-DOPA methyl ester. Standard coupling agents used in this synthesis include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) in combination with 1-Hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt.H2O). researchgate.net A base, such as N,N-Diisopropylethylamine (DIEA), is also added to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling process. researchgate.net

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. The optimization of these parameters is crucial for maximizing the output of this compound and its analogues. Key variables that are often adjusted include the choice of solvent, reaction time, temperature, and the molar ratios of reactants and coupling agents. rsc.orgekb.egnih.gov

In a typical procedure for synthesizing derivatives, the reaction is carried out in an organic solvent like acetonitrile (B52724) (MeCN) and is stirred at room temperature for an extended period, often up to 48 hours, under an inert atmosphere (e.g., Argon) to prevent oxidation of the catechol moieties. researchgate.net Following the reaction, a standard workup procedure is performed, which involves diluting the mixture with a solvent like ethyl acetate (B1210297) and washing it with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. researchgate.net The final product is then purified using column chromatography on silica (B1680970) gel. researchgate.net The yields for these coupling reactions are generally reported as "correct" or moderate, and are influenced by the specific substituents on the cinnamic acid derivative. researchgate.net

Table 1: Examples of Synthesized trans-Clovamide Derivatives and Reported Yields

| Compound Name | Cinnamic Acid Reactant | L-Amino Acid Reactant | Yield (%) |

| Methyl ester of N-(4'-hydroxy-3'-methoxy-trans-cinnamoyl)-3-(3,4-dihydroxyphenyl)-L-alanine | Ferulic acid | L-DOPA methyl ester hydrochloride | 65 |

| Methyl ester of N-(3',4'-dimethoxy-trans-cinnamoyl)-3-(3,4-dihydroxyphenyl)-L-alanine | 3,4-Dimethoxy-trans-cinnamic acid | L-DOPA methyl ester hydrochloride | 70 |

| Methyl ester of N-(4'-fluoro-trans-cinnamoyl)-3-(3,4-dihydroxyphenyl)-L-alanine | 4-Fluoro-trans-cinnamic acid | L-DOPA methyl ester hydrochloride | 68 |

| Methyl ester of N-(3',4'-dihydroxy-trans-cinnamoyl)-3-(4-fluorophenyl)-L-alanine | Caffeic acid | L-4-Fluorophenylalanine methyl ester hydrochloride | 62 |

Data sourced from Sarr et al., 2018. researchgate.net

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues is critical for investigating how specific structural features of the molecule contribute to its biological activity. These studies often involve modifying either the caffeic acid or the L-DOPA portion of the molecule.

Researchers have synthesized a variety of analogues of this compound to explore structure-activity relationships. researchgate.net Modifications often focus on the hydroxyl groups of the catechol rings in both the caffeic acid and L-DOPA moieties, as these groups are frequently implicated in the compound's antioxidant and anti-inflammatory properties. nih.govresearchgate.net

For example, analogues have been created where the catechol hydroxyl groups are replaced with other functional groups, such as methoxy (B1213986) (-OCH3) or fluoro (-F) groups. researchgate.net In one study, a series of clovamide methyl ester analogues with various functional groups in place of the catechol hydroxyls were synthesized to test their anti-inflammatory effects. researchgate.net A 3,5-ditrifluoromethyl analogue was found to be significantly more potent at inhibiting nitric oxide production than the parent clovamide methyl ester, indicating that the dihydroxyl group of the catechol moiety is not essential for this specific activity. nih.govresearchgate.net These structural modifications allow for a systematic investigation into the pharmacophore of the clovamide scaffold. mdpi.com

Table 2: Selected Structural Modifications of the Clovamide Scaffold for Research

| Modification Location | Original Group | Modified Group | Purpose of Modification |

| Caffeic Acid Moiety | 3',4'-Dihydroxyl | 3',4'-Dimethoxy | Investigate the role of free hydroxyls in antioxidant activity |

| Caffeic Acid Moiety | 4'-Hydroxyl | 4'-Fluoro | Evaluate the effect of electron-withdrawing groups |

| L-DOPA Moiety | 3,4-Dihydroxyl | 4-Fluoro | Assess the contribution of the L-DOPA catechol to biological activity |

| Caffeic Acid Moiety | 3',4'-Dihydroxyl | 3,5-Ditrifluoromethyl | Explore anti-inflammatory activity without the catechol group |

Data compiled from multiple sources. nih.govresearchgate.netresearchgate.net

While the condensation reaction is the standard approach, the exploration of novel synthetic routes is an ongoing effort in medicinal chemistry to improve efficiency, yield, and access to a wider diversity of chemical structures. frontiersin.orghilarispublisher.com For clovamide-type compounds, this could involve developing new coupling reagents, exploring solid-phase synthesis techniques for more rapid analogue generation, or devising entirely new strategies that avoid the direct coupling of the two main fragments. nih.govresearchgate.net The development of more versatile synthetic pathways could accelerate the discovery of new clovamide-related compounds with enhanced therapeutic properties. hilarispublisher.com

Chemoenzymatic and Biotechnological Approaches for Production

As an alternative to total chemical synthesis, biotechnological methods are being explored for the production of clovamide and its analogues. These approaches leverage the biosynthetic machinery of microorganisms to create complex natural products from simple precursors. The key step in the natural biosynthesis of clovamide-type compounds is the formation of an amide bond between a phenylpropenoic acid and an amino acid. nih.govmdpi.com

Engineered microbial hosts, such as the yeast Saccharomyces cerevisiae and the bacterium Lactococcus lactis, have been successfully used to produce clovamide and related compounds. nih.govmdpi.com This is achieved by introducing the necessary plant-derived genes into the microbes, effectively programming them to perform the desired synthesis. nih.gov These biotechnological and chemoenzymatic strategies offer a potentially more sustainable and environmentally friendly manufacturing process compared to traditional multi-step chemical synthesis. mdpi.com

Engineered Microbial Hosts for Clovamide and Analogues Synthesis

As an alternative to chemical synthesis or direct extraction from plant sources, metabolic engineering of microbial hosts presents a promising and environmentally sustainable route for the production of clovamide and its analogues. nih.govresearchgate.net Researchers have successfully engineered "Generally Recognized As Safe" (GRAS) microorganisms, specifically the yeast Saccharomyces cerevisiae and the bacterium Lactococcus lactis, to function as cell factories for synthesizing these valuable N-hydroxycinnamoyl-L-amino acids (HAA). nih.govoup.commdpi.com This achievement marks the first reported biological synthesis of plant-derived antioxidant phenolic compounds in L. lactis. nih.govoup.com

The core strategy involves the heterologous co-expression of a two-enzyme plant-based pathway in the microbial host. oup.comnih.gov This synthetic pathway is designed to catalyze the formation of an amide bond between various precursor molecules—a cinnamate (B1238496) and an amino acid—which are supplied to the culture medium. oup.com

The two key enzymes introduced into the microbes are:

4-coumarate:CoA ligase (4CL) : This enzyme is responsible for the activation of a hydroxycinnamic acid (e.g., caffeic acid). It catalyzes the attachment of a Coenzyme A (CoA) molecule, forming a high-energy hydroxycinnamoyl-CoA thioester. The specific variant 4CL5 from Arabidopsis thaliana has been successfully used in this pathway. oup.comnih.gov

BAHD Acyltransferase : This class of enzymes performs the final catalytic step. An acyltransferase named HDT1 , originally isolated from red clover (Trifolium pratense), transfers the hydroxycinnamoyl group from the CoA thioester to the amino group of an aromatic amino acid (e.g., L-DOPA). nih.govoup.comnih.gov

By leveraging the substrate promiscuity of the HDT1 enzyme, which can accept a wide range of both donor (hydroxycinnamoyl-CoAs) and acceptor (amino acids) substrates, this method is highly versatile. oup.com This flexibility has enabled the biosynthesis of over 20 distinct HAA, including clovamide itself, halogenated derivatives, and other analogues that have not been previously identified in nature. nih.govoup.com In a specific experiment, an engineered S. cerevisiae strain expressing both 4CL5 and HDT1 was supplied with caffeic acid and L-DOPA, resulting in the successful production of clovamide. oup.com

The development of these engineered microbial systems provides a scalable and eco-friendly platform for producing a diverse library of clovamide-related compounds for further research and application. nih.gov

Detailed Research Findings

The following table summarizes the key components and outcomes of the microbial synthesis of clovamide and its analogues.

| Microbial Host | Genetic Modification (Expressed Enzymes) | Precursors Supplied | Product Synthesized | Yield |

| Saccharomyces cerevisiae | Co-expression of 4CL5 (from Arabidopsis thaliana) and HDT1 (from Trifolium pratense) | Caffeic acid + L-DOPA | Clovamide | 28 µmol l⁻¹ oup.com |

| Saccharomyces cerevisiae | Co-expression of 4CL5 and HDT1 | Various cinnamates + Various amino acids | Over 20 different N-hydroxycinnamoyl-L-amino acids (HAA) oup.com | Not specified |

| Lactococcus lactis | Co-expression of 4CL5 and HDT1 | Various cinnamates + Various amino acids | Various N-hydroxycinnamoyl-L-amino acids (HAA) nih.govoup.com | Not specified |

Molecular Mechanisms and Biological Activities in Vitro/pre Clinical Investigations

Antioxidant and Radical Scavenging Mechanisms of trans-Clovamide (B1683012) Methyl Ester

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous diseases. The antioxidant properties of trans-clovamide methyl ester and its parent compound, trans-clovamide, have been a significant area of research, with studies pointing to their potent ability to neutralize ROS and inhibit oxidative damage.

trans-Clovamide has demonstrated significant efficacy as a direct scavenger of oxygen radicals. researchgate.netnih.gov This activity is largely attributed to the presence of catechol moieties within its molecular structure. researchgate.netnih.gov These structural features enable the compound to effectively neutralize harmful ROS. In studies involving human cardiac progenitor cells, clovamide was shown to significantly reduce ROS production induced by hydrogen peroxide (H₂O₂). medcraveonline.com Furthermore, in monocytes and cardiomyocytes under oxidative stress, clovamide decreased the generation of the superoxide (B77818) anion (O₂•⁻), one of the most prevalent ROS in biological systems. nih.gov

Derivatives of trans-clovamide have also been synthesized and evaluated for their radical scavenging capabilities. In assays using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, these derivatives exhibited radical scavenging activity that was equal to or greater than that of standard antioxidants like ascorbic acid and tocopherol. nih.gov Some of these synthetic analogues demonstrated potent antioxidant activity, with IC₅₀ values indicating a high degree of efficacy. researchgate.net

| Compound | IC₅₀ (µg/mL) | Reference Compound (Quercetin) IC₅₀ (µg/mL) |

|---|---|---|

| Derivative 5 | 3.46 ± 0.034 | 1.20 |

| Derivative 6 | 3.04 ± 0.01 | |

| Derivative 7 | 4.23 ± 0.02 | |

| Derivative 8 | 5.1 ± 0.061 | |

| Derivative 9 | 1.55 ± 0.17 | |

| Derivative 10 | 6.02 ± 0.07 | |

| Derivative 13 | 2.49 ± 0.06 |

Lipid peroxidation is a destructive chain reaction that occurs when ROS attack lipids in cell membranes, leading to cellular damage. The ability of trans-clovamide and its derivatives to inhibit this process is a key aspect of their antioxidant profile. In studies on human cardiac progenitor cells, clovamide was found to reduce lipid peroxidation induced by oxidative stress. medcraveonline.com

Synthetic derivatives of clovamide, particularly N-Caffeoyl L-tyrosine methyl ester and N-cinnamoyl L-DOPA alkyl esters, have been identified as potent antioxidants against the oxidation of bulk lipids. nih.gov Their antioxidative potential in these systems was found to be equal to or higher than that of standard antioxidants. nih.gov These compounds were also capable of protecting an emulsion of linoleic acid/beta-carotene from oxidation, demonstrating their efficacy in preventing lipid peroxidation in different model systems. nih.gov

To further understand the antioxidant mechanisms of trans-clovamide, researchers have employed advanced analytical and computational techniques. Hydrodynamic voltammetry, using a rotating ring-disk electrode (RRDE) system, has been used to measure the superoxide radical scavenging capabilities of clovamide. researchgate.netnih.gov These electrochemical studies have provided quantitative data on its potent antioxidant activity. researchgate.netnih.gov

In conjunction with these experimental methods, Density Functional Theory (DFT) calculations have been utilized to provide theoretical insights into the antioxidant properties of clovamide. researchgate.netnih.gov These computational studies have helped to elucidate the mechanisms of •OH and •OOH scavenging, as well as the potential for Cu(II) chelation. researchgate.net The combination of experimental and theoretical approaches has confirmed that trans-clovamide is a powerful oxygen radical scavenger, with its catechol moieties playing a crucial role in this activity. researchgate.netnih.gov

Neurobiological Research on this compound and Derivatives

The neuroprotective effects of trans-clovamide and its analogues have been investigated in various in vitro models of neuronal injury. These studies have highlighted the potential of these compounds to mitigate neuronal damage through the modulation of key cellular pathways involved in oxidative stress, inflammation, and cell survival.

In a significant study, the neuroprotective effects of clovamide were evaluated in three different in vitro models of neuronal death. restorativeformulations.comnih.gov The compound was found to protect differentiated SH-SY5Y human neuroblastoma cells from oxidative stress induced by tert-butylhydroperoxide (t-BOOH). restorativeformulations.comnih.gov It also demonstrated protective effects in differentiated SK-N-BE(2) human neuroblastoma cells against excitotoxicity induced by L-glutamate. restorativeformulations.comnih.gov Furthermore, clovamide protected differentiated SH-SY5Y cells from injury caused by oxygen-glucose deprivation/reoxygenation, a model for ischemia-reperfusion injury. restorativeformulations.comnih.gov

Across these models, clovamide exhibited significant neuroprotective effects with EC₅₀ values in the low micromolar range, indicating its high potency. restorativeformulations.comnih.gov The maximal protective effects observed ranged from a 40% to 60% reduction in cell death compared to untreated controls. restorativeformulations.comnih.gov

| Model of Neuronal Injury | Cell Line | Inducing Agent | EC₅₀ (µmol·L⁻¹) | Maximal Protection from Cell Death (%) |

|---|---|---|---|---|

| Oxidative Stress | SH-SY5Y | tert-butylhydroperoxide (t-BOOH) | 0.9 - 3.7 | 40 - 60 |

| Excitotoxicity | SK-N-BE(2) | L-glutamate | 0.9 - 3.7 | 40 - 60 |

| Oxygen-Glucose Deprivation/Reoxygenation | SH-SY5Y | - | 0.9 - 3.7 | 40 - 60 |

The molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of trans-clovamide and its derivatives involve the modulation of critical intracellular signaling pathways. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates inflammation. The anti-inflammatory action of clovamide has been shown to involve the inhibition of NF-κB activation. nih.gov Synthetic analogues of clovamide methyl ester have also been found to be potent anti-inflammatory agents in BV2 microglial cells, where they reduced the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are regulated by NF-κB. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and cellular metabolism. While direct studies on this compound's effect on PPARγ are limited, research on the structurally similar compound, rosmarinic acid, which was investigated alongside clovamide, showed an increase in PPARγ expression in SH-SY5Y cells. restorativeformulations.comnih.gov This suggests a potential mechanism by which clovamide and its derivatives may exert their beneficial effects.

Anti-inflammatory Research of this compound and Derivatives

The anti-inflammatory properties of this compound and its synthetic analogues have been explored, particularly in the context of neuroinflammation, a critical process in many neurodegenerative disorders. Over-activated microglial cells contribute to neuronal damage through the release of various inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in Activated Microglial Cells (e.g., BV-2 cells)

Synthetic analogues of this compound have shown significant potential as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. nih.govsemanticscholar.org In one study, a series of clovamide methyl ester analogues were synthesized where the hydroxyl groups of the catechol moieties were replaced with other functional groups. semanticscholar.org This research demonstrated that the dihydroxyl feature of the catechol group was not essential for the suppression of NO production. semanticscholar.org

Notably, a 3,5-ditrifluoromethyl analogue of clovamide methyl ester exhibited exceptionally high potency, with an IC₅₀ value of 2.8 µM for NO inhibition. This was approximately 26.3 times more potent than the parent methyl ester compound (IC₅₀ = 73.6 µM). semanticscholar.org Another synthetic derivative, DPTP ([3-(3,4-Dihydroxy-phenyl)-2-[4-(3-trifluoromethylphenyl)-but-2-enoylamino]-propionic acid methyl ester]), also demonstrated the ability to reduce the pro-inflammatory response in LPS-induced BV-2 cells. nih.gov

| Compound | IC₅₀ (µM) | Potency Relative to Parent Compound |

|---|---|---|

| Clovamide Methyl Ester (Parent Compound 9a) | 73.6 | 1x |

| 3,5-ditrifluoromethyl analogue (Compound 9l) | 2.8 | ~26.3x |

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Gene Expression

The inhibitory effect of this compound derivatives on NO production is directly linked to their ability to downregulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response. nih.govsemanticscholar.org The potent 3,5-ditrifluoromethyl analogue was shown to inhibit iNOS expression in LPS-induced BV-2 cells at concentrations of 2.5, 5, and 10 µM. semanticscholar.org

In addition to iNOS, research has shown that other synthetic clovamide derivatives can suppress the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. researchgate.net For instance, S-ethyl 2-oxopropanethioate (EOP), a synthetic derivative, was found to suppress both iNOS and COX-2 gene expression in BV-2 microglial cells. researchgate.net This dual inhibition of both iNOS and COX-2 highlights the potential of these compounds to broadly target inflammatory pathways.

Effects on Pro-inflammatory Cytokine Release

The anti-inflammatory activity of clovamide and its derivatives extends to the modulation of pro-inflammatory cytokines. In studies on human monocytes, clovamide was shown to inhibit the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov This effect was observed in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated cells, with maximal inhibition occurring at concentrations between 10-100 nM. nih.gov Research on synthetic derivatives has further corroborated these findings, demonstrating that compounds like flavokawain A, which shares structural similarities, can suppress the LPS-induced expression of TNF-α, IL-1β, and IL-6 in macrophages. nih.gov

Enzymatic Interactions and Inhibitory Potentials

Interaction with Polyphenol Oxidases (PPO) and Role in Enzymatic Browning

This compound and its parent compound, clovamide, are known substrates for polyphenol oxidases (PPOs). researchgate.net PPOs are copper-containing enzymes that catalyze the oxidation of phenolic compounds to highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form dark pigments, a process known as enzymatic browning. researchgate.netmdpi.com This reaction is commonly observed when plant tissues are damaged, allowing the phenolic substrates in the vacuole to mix with PPO enzymes in the cytoplasm. mdpi.com

In vitro assays have confirmed that clovamide is oxidized by PPO extracted from cacao leaves, contributing to quinone formation and subsequent browning. researchgate.net The catechol groups of clovamide are the primary sites of oxidation by PPO. researchgate.net This interaction is not only relevant to food science and post-harvest quality but also to plant defense mechanisms, where the generated quinones can crosslink with proteins, potentially inhibiting pathogens. nih.gov

Inhibition of Plant Pathogen Enzymes (e.g., proteinase, pectinase)

trans-Clovamide, the parent compound of this compound, has demonstrated the ability to inhibit enzymes associated with plant pathogen virulence. frontiersin.org In vitro assays have shown that clovamide can inhibit the activity of both proteinase and pectinase. frontiersin.org Protease inhibitors are recognized as significant factors in the complex interactions between plants and pathogens. frontiersin.org The inhibition of these enzymes by clovamide suggests a potential mechanism by which it contributes to plant defense. frontiersin.org Specifically, clovamide was tested for its ability to inhibit proteinase K and pectinase, activities that are crucial for many pathogens to break down plant tissues and facilitate infection. frontiersin.org

In Silico Investigations of Enzyme Inhibition (e.g., SARS-CoV-2 Main Protease)

Computational, or in silico, studies have explored the potential of clovamide and its derivatives as inhibitors of the SARS-CoV-2 Main Protease (Mpro), an enzyme critical for the virus's replication and transcription processes. mdpi.comnih.gov The Mpro is considered an attractive drug target because it is highly conserved and essential for viral maturation. mdpi.comnih.gov

Molecular docking and Density Functional Theory (DFT) calculations suggest that clovamide may interact with both catalytic and allosteric sites of the Mpro. researchgate.net Research indicates two primary potential mechanisms of inhibition. First, clovamide could act as a reversible allosteric inhibitor, binding to a site other than the active site to induce a conformational change that inhibits the enzyme's function. mdpi.com Second, under conditions of oxidative stress or through enzymatic browning, clovamide's catechol groups can be oxidized to form ortho-quinone derivatives. mdpi.com These derivatives are capable of forming covalent bonds with cysteine residues in the protease, such as the catalytic Cys145, potentially acting as irreversible inhibitors through a Michael addition reaction. mdpi.comresearchgate.net These computational findings propose clovamide as a promising lead molecule for further investigation in the development of antiviral treatments targeting the SARS-CoV-2 Mpro. mdpi.com

Antimicrobial Research on this compound and Derivatives

Studies on Plant Pathogens (e.g., Phytophthora spp.)

The parent compound, clovamide, has been identified as a significant factor in the defense mechanisms of Theobroma cacao against pathogens from the genus Phytophthora. frontiersin.org In vitro assays have confirmed that clovamide effectively inhibits the growth of three major cacao pathogens: Phytophthora palmivora, Phytophthora megakarya, and Phytophthora capsici. frontiersin.org This inhibitory action implicates clovamide as a key contributor to black pod rot (BPR) resistance in certain cacao genotypes. frontiersin.org

The research highlights that cacao genotypes tolerant to these pathogens accumulate significantly higher levels of clovamide compared to susceptible genotypes, further supporting its role in plant defense. frontiersin.org

Below is a summary of the in vitro growth inhibition of Phytophthora species by clovamide.

| Pathogen Species | Observed Effect | Reference |

| Phytophthora palmivora | Growth inhibition | frontiersin.org |

| Phytophthora megakarya | Growth inhibition | frontiersin.org |

| Phytophthora capsici | Growth inhibition | frontiersin.org |

In Vitro Activity against Specific Microorganisms

Beyond its effects on plant pathogens, the parent compound clovamide has been reported to possess a broader spectrum of antimicrobial activity. frontiersin.org It has been noted as a potent inhibitor of the influenza A subtype H5N1 virus and the protozoan Trypanosoma evansi. frontiersin.org Furthermore, research has indicated that clovamide can partially inhibit the adherence of Helicobacter pylori to gastric epithelial cells, which is a critical factor in the bacterium's virulence. frontiersin.org While extensive in vitro screening of this compound against a wide array of specific microorganisms is not broadly detailed, the activity of its parent compound suggests a basis for its antimicrobial potential. frontiersin.org

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Bioactivity

The distinct biological profile of trans-clovamide (B1683012) methyl ester arises from the interplay of its constituent parts, including the catechol rings, the amide linkage, and the methyl ester group.

The presence of two catechol moieties—one on the caffeic acid portion and one on the L-DOPA portion—is a defining feature of clovamide and is considered fundamental to its bioactivity. nih.gov Research has consistently demonstrated that these structures are essential for the compound's potent antioxidant and anti-aggregatory effects. nih.gov

The high free-radical-scavenging ability of clovamide is largely attributed to the hydroxyl groups within these catechol rings. nih.govresearchgate.net These groups can donate a hydrogen atom to neutralize free radicals, a mechanism central to antioxidant action. researchgate.net It is believed that the two catechol moieties play a more significant role in this scavenging activity than other hydroxyl groups that might be present in analogue structures. nih.gov

In the context of neuroprotection, particularly concerning Alzheimer's disease, the catechol moieties are critical for inhibiting the aggregation of amyloid β-protein (Aβ). nih.gov SAR studies involving a series of synthesized clovamide derivatives have revealed a clear correlation between the number of catechol groups and the potency of anti-aggregation activity. Compounds containing one or two catechol moieties exhibit strong inhibitory effects on Aβ42 aggregation, whereas related compounds lacking this feature show minimal to no activity. nih.gov This suggests that the catechol structure is indispensable for preventing the formation of neurotoxic Aβ plaques. nih.gov This principle extends to other related polyphenols, where a direct relationship between the number of catechol moieties and anti-fibrillation activity has been observed. nih.gov

The amide bond's characteristics, such as its planarity and ability to act as both a hydrogen bond donor and acceptor, can be critical for receptor binding and enzyme inhibition. Modifying this linkage is a key strategy in developing analogues. In broader medicinal chemistry, the replacement of an ester group with an amide bond can alter a molecule's flexibility, polarity, and metabolic stability, thereby changing its affinity for biological targets. nih.gov For instance, the relative stiffness of an amide bond compared to an ester bond can impact how the molecule conforms to a receptor's binding site. nih.gov

The methyl ester on the L-DOPA portion of trans-clovamide methyl ester also plays a significant role. Esterification of the carboxylic acid can modify the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cell membranes. In many drug development programs, converting a carboxylic acid to an ester is a common strategy to create prodrugs that may have improved absorption and distribution characteristics. The synthesis of various ester and amide derivatives of other complex natural products has been shown to significantly enhance biological activity compared to the parent carboxylic acid.

Comparative Analysis of cis- and trans-Isomers

Clovamide can exist in both cis- and trans- isomeric forms, distinguished by the geometry around the carbon-carbon double bond in the caffeic acid moiety. The trans-isomer is generally more stable and is the form predominantly synthesized and accumulated in plants like red clover (Trifolium pratense). nih.govmdpi.com

While most research focuses on the trans-isomer due to its natural abundance and stability, comparative studies, including computational models, have explored the properties of both. In silico docking studies investigating the affinity of clovamide isomers for the estrogen receptor α (ERα) revealed that both forms could potentially bind to the receptor. The study calculated different docking energies for the two isomers, suggesting a potential variance in their biological interaction. nih.gov

| Isomer | Docking Energy (kJ/mol) with Estrogen Receptor α (ERα) |

| cis-Clovamide | -119.8 |

| trans-Clovamide | -113.6 |

This table presents in silico prediction data, reflecting the binding affinity to the receptor. nih.gov More negative values indicate a more favorable predicted binding energy.

In the broader field of polyphenols, such as with resveratrol, the trans-isomer is often found to have higher biological activity and stability compared to its cis-counterpart. researchgate.net This general principle may also apply to clovamide, partly explaining the research emphasis on the trans form.

Development of this compound Analogues with Enhanced Biological Potentials

Building on SAR insights, researchers have focused on synthesizing and evaluating analogues of this compound to improve its biological properties.

The synthesis of modified clovamide derivatives typically involves coupling various substituted cinnamic acids with different amino acid esters. nih.govresearchgate.net This approach allows for systematic changes to both halves of the molecule to probe the structural requirements for bioactivity.

One key study synthesized a library of clovamide-related compounds to clarify the role of the catechol groups in inhibiting Aβ aggregation. nih.gov The evaluation of these compounds produced definitive SAR data:

| Compound Modification | Number of Catechol Moieties | Aβ42 Aggregation Inhibition |

| Clovamide (Caffeic acid + L-DOPA) | 2 | Potent |

| Analogue (Caffeic acid + L-Tyrosine) | 1 | Potent |

| Analogue (p-Coumaric acid + L-DOPA) | 1 | Potent |

| Analogue (Cinnamic acid + L-DOPA) | 0 | Little to no activity |

| Analogue (p-Coumaric acid + L-Tyrosine) | 0 | Little to no activity |

This table summarizes findings on how the number of catechol moieties in clovamide analogues impacts their ability to inhibit amyloid-beta aggregation, based on the research from Tomonori et al. (2018). nih.gov

The results unequivocally demonstrated that the presence of at least one catechol moiety is essential for potent anti-aggregatory activity, and this activity is enhanced by the presence of a second catechol group. nih.gov

Further studies have synthesized other derivatives to evaluate antioxidant activity. For example, a series of nine trans-(-)-clovamide derivatives were synthesized by coupling different cinnamic acid derivatives with L-DOPA methyl ester analogues. researchgate.net The subsequent evaluation of their antiradical activity using a DPPH assay confirmed that the chemical structure, particularly the substitution pattern on the aromatic rings, significantly influences antioxidant capacity. researchgate.net These synthetic efforts are crucial for optimizing the therapeutic potential of the clovamide scaffold.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of trans-Clovamide (B1683012) Methyl Ester, enabling its separation from complex mixtures and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a powerful tool for the analysis of trans-Clovamide Methyl Ester. This technique allows for both the separation and the spectral characterization of the compound. In studies of clovamide-rich fractions from plant extracts, HPLC analysis has been instrumental in identifying various clovamide derivatives, including the methyl ester.

The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous acidic solution (e.g., water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. This setup allows for the efficient separation of compounds based on their polarity.

The Diode Array Detector acquires UV-Vis spectra for each peak in the chromatogram. The chromophore of this compound, derived from the caffeic acid moiety, exhibits characteristic UV absorbance maxima. Typically, caffeic acid and its derivatives show strong absorbance in the range of 310-330 nm. For instance, in the analysis of cacao leaf extracts, clovamide and related compounds were monitored at 320 nm. frontiersin.orgresearchgate.net The UV spectrum provides crucial information for the tentative identification of the compound and for selecting the optimal wavelength for quantification to ensure high sensitivity and selectivity.

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Clovamide Derivatives

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of phenolic compounds |

| Detection Wavelength | ~320 nm |

| Internal Standard | Structurally related compound with a distinct retention time |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

For enhanced sensitivity and structural confirmation, Liquid Chromatography is often coupled with Mass Spectrometry (MS), typically using an Electrospray Ionization (ESI) source. LC-ESI-MS is a highly specific and sensitive technique for the analysis of this compound. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like clovamide derivatives, allowing for the generation of intact molecular ions.

In the analysis of plant extracts, LC-MS has been pivotal in identifying a wide range of hydroxycinnamic acid amides, including clovamide. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound would correspond to its molecular weight plus or minus a proton, depending on the ionization mode. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that is invaluable for structural elucidation. frontiersin.org

Table 2: Expected Mass Spectrometric Data for this compound in LC-ESI-MS

| Ionization Mode | Ion Type | Expected m/z |

| Positive | [M+H]⁺ | 374.123 |

| Negative | [M-H]⁻ | 372.109 |

Note: The expected m/z values are calculated based on the molecular formula of this compound (C₁₉H₁₉NO₇).

Gas Chromatography (GC) for Methyl Ester Analysis

Gas Chromatography (GC) is a high-resolution separation technique particularly well-suited for the analysis of volatile and thermally stable compounds. While trans-Clovamide itself is not sufficiently volatile for direct GC analysis, its methyl ester derivative is more amenable to this technique. Often, a derivatization step is employed to convert non-volatile compounds into more volatile forms. In this case, the compound of interest is already a methyl ester.

For the analysis of fatty acid methyl esters (FAMEs), which share some structural similarities with the methyl ester portion of trans-clovamide, GC is a standard method. Separation is typically achieved on a capillary column with a polar stationary phase, which allows for the separation of isomers, including cis and trans configurations.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectra for structural confirmation. The electron ionization (EI) mass spectra of methyl esters often show characteristic fragmentation patterns that can be used for identification.

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural determination of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the two catechol rings, the vinylic protons of the caffeoyl moiety, and the protons of the L-DOPA methyl ester portion. The coupling constants between the vinylic protons would confirm the trans configuration of the double bond.

The ¹³C NMR spectrum would provide information on the number and type of carbon atoms in the molecule, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons.

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the known spectra of its constituent parts: trans-caffeic acid and L-DOPA methyl ester. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound

| Proton(s) | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Aromatic (Catechol rings) | 6.5 - 7.2 | m |

| Vinylic (trans C=C) | 6.3 - 7.6 | d |

| α-CH (L-DOPA) | ~4.8 | m |

| β-CH₂ (L-DOPA) | ~3.1 | m |

| OCH₃ (Ester) | ~3.7 | s |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound

| Carbon | Predicted Chemical Shift Range (ppm) |

| C=O (Amide) | 165 - 170 |

| C=O (Ester) | 170 - 175 |

| Aromatic (Catechol rings) | 110 - 150 |

| Vinylic (C=C) | 115 - 145 |

| α-CH (L-DOPA) | ~55 |

| β-CH₂ (L-DOPA) | ~37 |

| OCH₃ (Ester) | ~52 |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight and for obtaining structural information about this compound. As mentioned in the LC-MS section, soft ionization techniques like ESI are preferred for generating the molecular ion with minimal fragmentation.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation pattern of clovamide and its derivatives is characterized by the cleavage of the amide bond and losses of small neutral molecules like water and carbon monoxide from the catechol rings. frontiersin.org

The fragmentation of the caffeic acid moiety typically yields characteristic ions at m/z 179, 163, 161, and 135 in negative and positive ion modes, respectively. nih.gov The fragmentation of the L-DOPA methyl ester portion would also produce specific fragment ions. By analyzing the complete fragmentation pattern, the sequence and connectivity of the different structural units within the molecule can be confirmed.

Table 5: Potential Key Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

| 374.1 [M+H]⁺ | 198.1 | [L-DOPA methyl ester + H]⁺ |

| 374.1 [M+H]⁺ | 163.0 | [Caffeoyl moiety]⁺ |

| 372.1 [M-H]⁻ | 179.0 | [Caffeic acid - H]⁻ |

| 372.1 [M-H]⁻ | 196.1 | [L-DOPA methyl ester - H]⁻ |

Note: These are predicted fragmentation patterns based on the known fragmentation of clovamide and related structures.

Electrochemical Methods for Activity Assessment of this compound

Electrochemical methods offer a rapid and sensitive approach for evaluating the antioxidant activity of various compounds. These techniques are predicated on the principle that antioxidants are reducing agents, capable of donating electrons to neutralize free radicals. This electron transfer can be measured as an electrical signal (current or potential), which correlates with the antioxidant capacity of the substance under investigation. Among these techniques, the Rotating Ring-Disk Electrode (RRDE) is a sophisticated hydrodynamic voltammetric method particularly well-suited for studying the kinetics of scavenging specific reactive oxygen species, such as the superoxide (B77818) radical (O₂⁻•).

The RRDE setup consists of a central disk electrode and a concentric ring electrode, which are electrically isolated from each other. During an experiment, the entire electrode assembly is rotated at a constant, high speed. This rotation creates a well-defined and reproducible flow of solution towards the electrode surface.

In the context of assessing the antioxidant activity of a compound like this compound, the superoxide radical is typically generated in situ at the disk electrode through the electrochemical reduction of dissolved oxygen. As the solution flows from the disk towards the ring, the newly generated superoxide radicals are carried along. If an antioxidant is present in the solution, it will react with and scavenge a portion of these radicals. The remaining, unreacted superoxide radicals are then detected at the ring electrode, where they are oxidized, generating a measurable current. By comparing the ring current in the presence and absence of the antioxidant, the superoxide scavenging activity can be quantified. A lower ring current in the presence of the compound indicates a higher scavenging ability.

While direct studies employing RRDE for the specific assessment of this compound are not prominently available in the reviewed literature, research on its parent compound, clovamide, provides a strong foundational understanding of the expected electrochemical behavior. Studies on clovamide have demonstrated a direct and positive correlation between its concentration and its antioxidant activity as measured by the RRDE method. nih.govresearchgate.net For instance, research on clovamide-containing cocoa bean samples revealed that a decrease in clovamide content due to roasting resulted in a corresponding decrease in superoxide scavenging activity. researchgate.net This suggests that the catechol moieties within the clovamide structure are key contributors to its potent oxygen radical scavenging capabilities, a feature that is retained in its methyl ester derivative. nih.govresearchgate.net

Given the structural similarity, it is hypothesized that this compound would also exhibit significant antioxidant activity when assessed by RRDE. The esterification of the carboxylic acid group is not expected to significantly alter the electron-donating capacity of the phenolic hydroxyl groups, which are the primary sites of antioxidant action.

Hypothetical Data on Superoxide Scavenging Activity by RRDE

The following table presents hypothetical data illustrating how the results of an RRDE experiment for this compound might be presented. This data is for illustrative purposes only, as specific experimental values for this compound are not available in the cited literature.

| Concentration of this compound (µM) | Disk Current (µA) (O₂ Reduction) | Ring Current (µA) (O₂⁻• Oxidation) | Scavenging Efficiency (%) |

| 0 (Control) | -5.0 | 1.2 | 0 |

| 10 | -5.0 | 0.9 | 25.0 |

| 25 | -5.0 | 0.6 | 50.0 |

| 50 | -5.0 | 0.3 | 75.0 |

| 100 | -5.0 | 0.1 | 91.7 |

Future Directions and Research Opportunities

Untapped Biological Activities and Mechanistic Studies

While the antioxidant properties of clovamide and its derivatives are recognized, a vast landscape of other potential biological activities for trans-clovamide (B1683012) methyl ester is yet to be charted. Preliminary studies on the broader clovamide family suggest several promising avenues for investigation.

Antimicrobial and Antiviral Frontiers: Clovamide has demonstrated inhibitory effects against the influenza A virus (H5N1) in vitro. nih.gov In silico studies have further suggested that clovamide and its derivatives may interact with the main protease (Mpro) of SARS-CoV-2, a key enzyme in the virus's replication cycle, indicating a potential antiviral mechanism. researchgate.netmdpi.com Future research should focus on whether trans-clovamide methyl ester shares these activities and elucidate the specific molecular interactions responsible. Mechanistic studies could explore its ability to interfere with viral entry, replication machinery, or assembly.

Anti-platelet and Cardiovascular Health: Clovamide and extracts rich in its derivatives have been shown to possess moderate anti-platelet properties, capable of inhibiting platelet adhesion by up to 20% at low concentrations (1-5 μg/ml). researchgate.net The clovamide-rich fraction from Trifolium pallidum, which contains both clovamide and its methyl ester, has been found to protect human plasma and platelets from damage triggered by peroxynitrite. nih.gov Focused studies are needed to determine the specific contribution of the methyl ester form to these effects and to understand its mechanism, which could involve modulation of platelet signaling pathways or surface receptors.

Plant Defense and Agrochemistry: In Theobroma cacao (the cocoa plant), clovamide has been identified as a resistance factor against pathogens of the Phytophthora genus. frontiersin.org Its defensive mechanism involves multiple actions, including serving as a substrate for polyphenol oxidase (PPO) which leads to enzymatic browning that can wall off pathogens, as well as direct inhibition of pathogen-secreted enzymes like proteinase and pectinase. frontiersin.org Investigating whether this compound plays a similar role in plant defense could lead to new strategies for crop protection, either through breeding for higher concentrations or through its use as a natural agrochemical.

| Potential Biological Activity | Observed Evidence in Clovamide Family | Potential Mechanism for Investigation |

|---|---|---|

| Antiviral | Inhibition of Influenza A (H5N1); In silico modeling against SARS-CoV-2 Mpro. nih.govresearchgate.net | Interference with viral protease activity, viral entry, or replication. |

| Anti-platelet | Moderate inhibition of platelet adhesion and protection against peroxynitrite damage. nih.govresearchgate.net | Modulation of platelet surface receptors or intracellular signaling cascades. |

| Plant Defense | Inhibition of Phytophthora growth; inhibition of proteinase and pectinase. frontiersin.org | Enzymatic browning, direct enzyme inhibition, reinforcement of plant cell walls. |

Advancements in Synthetic Accessibility and Yield Optimization

The synthesis of trans-clovamide and its derivatives typically involves a peptide coupling reaction between a cinnamic acid derivative and an amino acid derivative. mdpi.com For this compound, this involves coupling trans-caffeic acid and L-DOPA methyl ester. frontiersin.org While feasible, optimizing this process for higher yield, purity, and cost-effectiveness is a critical area for future research.

The choice of coupling reagent is paramount in peptide synthesis, directly impacting reaction efficiency and the potential for side reactions like racemization. americanpeptidesociety.orgresearchgate.net A variety of modern coupling reagents could be systematically evaluated to improve the synthesis of this compound.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) are classic choices, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. americanpeptidesociety.orgpeptide.combachem.com

Phosphonium and Aminium Salts: Reagents such as PyBOP, HBTU, and HATU are known for their high efficiency and rapid reaction times, generating highly reactive activated esters. bachem.com HATU, in particular, is noted for its effectiveness in even challenging coupling scenarios.

Future work should involve a comparative analysis of these reagents under various reaction conditions (solvent, temperature, base) to identify the optimal protocol for synthesizing this compound with high yield and purity. Furthermore, developing efficient purification strategies, such as optimized chromatography methods, is essential for obtaining research-grade material and for any potential scale-up.

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives (e.g., HOBt) to reduce racemization. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling rates and generation of highly reactive intermediates. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, fast reactions, and low racemization, especially with additives. peptide.com |

Novel Analytical Approaches for Complex Matrices

Detecting and quantifying this compound in complex biological or environmental samples, such as plant extracts or physiological fluids, presents a significant analytical challenge. While standard techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (HPLC-DAD) or Mass Spectrometry (LC-MS) are currently employed, there is a need for more advanced and sensitive methods. nih.gov

Future research should focus on developing and validating novel analytical methodologies. This could include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Tandem Mass Spectrometry (MS/MS): Providing superior selectivity and specificity, which is crucial for unambiguous identification and quantification in complex matrices.

Advanced Sample Preparation: Exploring techniques like Solid-Phase Extraction (SPE) or molecularly imprinted polymers (MIPs) to selectively isolate and concentrate this compound from interfering substances, thereby improving analytical accuracy and detection limits.

The development of such robust methods is a prerequisite for detailed pharmacokinetic, metabolic, and environmental fate studies.

Exploration of Additional Natural Sources and Biosynthetic Engineering

This compound has been identified as a major clovamide derivative in the tissues of various plants, notably in species of the Trifolium (clover) genus. nih.gov Studies have shown that extracts from species like Trifolium clypeatum, T. obscurum, and T. squarrosum can have a clovamide content exceeding 21% of the extract's dry mass, with the methyl ester being a significant component. nih.gov A systematic screening of a wider range of plant species, particularly those related to known producers or those used in traditional medicine, could reveal new and potentially richer natural sources.

Beyond discovery in nature, biosynthetic engineering offers a powerful alternative for sustainable production. The biosynthesis of clovamide analogues has been demonstrated in engineered microbial hosts, including the yeast Saccharomyces cerevisiae and the bacterium Lactococcus lactis. mdpi.comresearchgate.net This approach involves introducing the necessary biosynthetic genes into a microbial chassis, which can then produce the compound through fermentation.

Future research in this area should aim to:

Identify and characterize the specific enzymes (e.g., methyltransferases) responsible for converting clovamide to its methyl ester in plants.

Engineer microbial strains with the complete biosynthetic pathway to produce this compound directly.

Optimize fermentation conditions and apply metabolic engineering strategies to maximize production titers, offering a scalable and controlled manufacturing platform. nih.gov

Computational Chemistry and Molecular Modeling in Predicting Activity

Computational tools are invaluable for accelerating drug discovery and understanding molecular interactions at a microscopic level. jocpr.com For this compound, these approaches can be used to predict its biological potential and guide future experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. longdom.orgfrontiersin.org By building QSAR models for a series of clovamide derivatives, researchers could predict the activity of this compound for various biological targets and design new, more potent analogues. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. As demonstrated in studies of clovamide with the SARS-CoV-2 Mpro, docking can provide insights into binding affinity and key molecular interactions. researchgate.netmdpi.com This approach could be used to screen this compound against a wide array of therapeutic targets, such as viral enzymes, inflammatory proteins, or platelet receptors, to identify promising new activities.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govresearchgate.net Applying these models to this compound can provide an early assessment of its drug-like properties, helping to prioritize experimental studies and identify potential liabilities before committing significant resources.

By integrating these computational approaches, research on this compound can be pursued more strategically, focusing experimental efforts on the most promising avenues for therapeutic and other applications.

Q & A

Basic Research Questions

What are the critical experimental parameters to control during the synthesis of trans-Clovamide Methyl Ester?

Methodological Answer:

- Reaction Conditions : Key parameters include molar ratio of reactants (e.g., alcohol to carboxylic acid), catalyst type (acidic vs. basic), catalyst concentration , and reaction temperature .

- Purity Control : Use anhydrous reagents to minimize hydrolysis side reactions and employ dehydration techniques (e.g., molecular sieves) to shift equilibrium toward ester formation .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm intermediate and product formation .

How can researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm ester bond formation and cis/trans isomerism. Peaks at δ 3.6–3.8 ppm (methoxy group) and carbonyl (δ 165–175 ppm) are diagnostic .

- GC-MS : Quantify methyl ester content and identify impurities (e.g., residual fatty acids) using fatty acid methyl ester (FAME) reference standards .

- Chromatographic Purity : Calculate purity via HPLC with UV detection at 210–220 nm, comparing retention times to authentic standards .

What catalytic systems are most effective for trans-Clovamide esterification?

Methodological Answer:

- Homogeneous Catalysts : Sulfuric acid () or potassium hydroxide () are common. Acidic catalysts are preferred for substrates with high free fatty acid content, while basic catalysts accelerate transesterification under anhydrous conditions .

- Catalyst Optimization : Use response surface methodology (RSM) to determine optimal catalyst concentration. For example, at 1.5 wt% increased rapeseed methyl ester yield to 96.7% in Taguchi-designed experiments .

Advanced Research Questions

How can orthogonal array design (e.g., Taguchi method) optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Parameter Selection : Identify variables (e.g., molar ratio, catalyst type, temperature) and assign levels (e.g., at 0.5%, 1.0%, 1.5%) .

- Orthogonal Arrays : Use arrays to reduce experimental runs while capturing interactions. For example, 9 experiments can replace 81 full factorial trials .

- Signal-to-Noise (S/N) Analysis : Calculate S/N ratios (larger-the-better) to prioritize parameters. Catalyst concentration contributed 77.5% to rapeseed methyl ester yield in ANOVA .

- Validation : Replicate optimal conditions (e.g., 60°C, 1:6 alcohol-to-oil ratio) and validate via triplicate trials to ensure reproducibility .

How should researchers resolve contradictions in literature regarding this compound’s physicochemical properties?

Methodological Answer:

- Systematic Review Framework :

- Data Harmonization : Extract and tabulate reported values (e.g., melting point, solubility) across studies. Use meta-regression to assess heterogeneity due to experimental variables (e.g., solvent polarity) .

- Quality Assessment : Rank studies by reliability using criteria like sample purity (>95%), analytical method validity (e.g., NMR vs. IR), and replication attempts .

- Experimental Replication : Reproduce conflicting protocols (e.g., differing solvent systems) under controlled conditions to isolate variable effects .

What methodological considerations are critical when comparing this compound’s bioactivity with structurally similar esters?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.